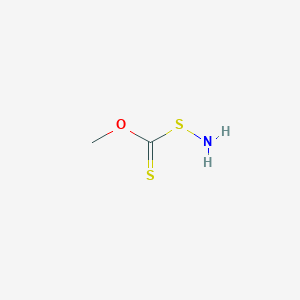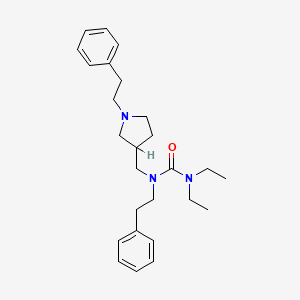
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea is an organic compound with a complex structure. It contains 67 atoms in total, including 37 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 oxygen atom . This compound is notable for its intricate arrangement of phenethyl and pyrrolidinyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of phenethyl and pyrrolidinyl derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and urea derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of large quantities of reagents and the consistent production of the compound. The industrial methods also incorporate advanced purification techniques, such as crystallization and chromatography, to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired outcome, with some reactions requiring elevated temperatures and others proceeding at room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
Applications De Recherche Scientifique
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,1-Diethyl-3-phenethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea can be compared with other similar compounds, such as:
1,1-Diethyl-3-phenethylurea: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
1,1-Diethyl-3-((1-phenethyl-3-pyrrolidinyl)methyl)urea: Lacks the phenethyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its combination of phenethyl and pyrrolidinyl groups, which confer specific chemical and biological properties that are not observed in its simpler analogs .
Propriétés
Numéro CAS |
30380-59-7 |
|---|---|
Formule moléculaire |
C26H37N3O |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
1,1-diethyl-3-(2-phenylethyl)-3-[[1-(2-phenylethyl)pyrrolidin-3-yl]methyl]urea |
InChI |
InChI=1S/C26H37N3O/c1-3-28(4-2)26(30)29(20-17-24-13-9-6-10-14-24)22-25-16-19-27(21-25)18-15-23-11-7-5-8-12-23/h5-14,25H,3-4,15-22H2,1-2H3 |
Clé InChI |
MEHQXSOURNVYTF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N(CCC1=CC=CC=C1)CC2CCN(C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





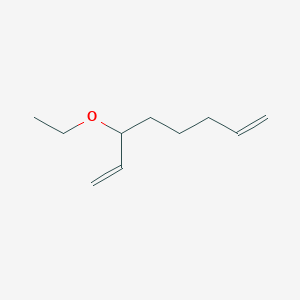
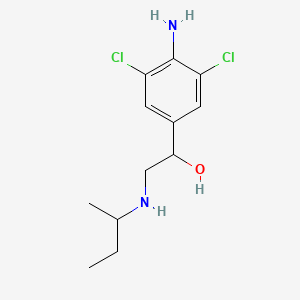
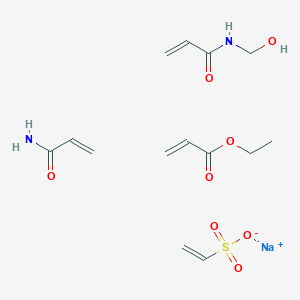


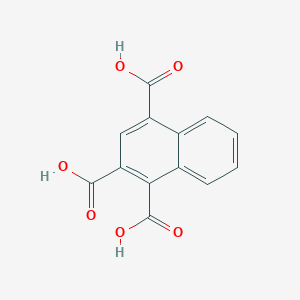

![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)
